N-((5-(2,4-difluorophenyl)isoxazol-3-yl)methyl)-2-(3,5-dimethylisoxazol-4-yl)acetamide
Description
N-((5-(2,4-Difluorophenyl)isoxazol-3-yl)methyl)-2-(3,5-dimethylisoxazol-4-yl)acetamide is a structurally complex molecule featuring dual isoxazole moieties with fluorinated and methyl substituents. The 2,4-difluorophenyl group may enhance lipophilicity and metabolic stability, while the 3,5-dimethylisoxazole moiety could influence steric and electronic properties. This compound’s synthesis likely involves multi-step reactions, such as nucleophilic substitution or cyclization, similar to methods described in and .
Properties
IUPAC Name |
N-[[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl]-2-(3,5-dimethyl-1,2-oxazol-4-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15F2N3O3/c1-9-14(10(2)24-21-9)7-17(23)20-8-12-6-16(25-22-12)13-4-3-11(18)5-15(13)19/h3-6H,7-8H2,1-2H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVAHJUDBKYFODI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)CC(=O)NCC2=NOC(=C2)C3=C(C=C(C=C3)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15F2N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-((5-(2,4-difluorophenyl)isoxazol-3-yl)methyl)-2-(3,5-dimethylisoxazol-4-yl)acetamide is a synthetic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, synthesis, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The compound has the following molecular characteristics:
| Property | Value |
|---|---|
| CAS Number | 1105240-22-9 |
| Molecular Formula | CHFNO |
| Molecular Weight | 395.4 g/mol |
The presence of isoxazole rings and a difluorophenyl group enhances its potential biological activity by influencing interactions with various biological targets.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions that include the formation of isoxazole derivatives followed by acetamide coupling. The specific synthetic route can vary but generally includes:
- Formation of Isoxazole Rings : This is achieved through the reaction of appropriate aromatic compounds with hydroxylamine.
- Acetamide Formation : The reaction of the synthesized isoxazole with acetic anhydride or acetyl chloride to form the acetamide derivative.
Anticancer Properties
Recent studies have highlighted the compound's potential as an anticancer agent. For instance, a study reported that a related isoxazole compound exhibited significant cytotoxicity against various cancer cell lines, with an IC value of 14 µM against specific cancer cells. This effect was attributed to the inhibition of heat shock protein 90 (Hsp90), a crucial protein involved in cancer cell proliferation and survival .
Enzyme Inhibition
The compound has shown promise in inhibiting specific enzymes, particularly those involved in cancer cell metabolism. For example, docking studies and molecular dynamics simulations indicated high affinity for target proteins associated with tumor growth, suggesting that it could serve as a lead compound for developing new cancer therapeutics .
Antimicrobial Activity
Isoxazole derivatives, including this compound, have demonstrated antimicrobial properties against various bacterial and fungal strains. The presence of electron-withdrawing groups like difluorophenyl enhances its lipophilicity and binding interactions with microbial targets.
Case Studies
- In Vitro Studies : A series of in vitro assays evaluated the cytotoxic effects of this compound on human lung adenocarcinoma cells. Results indicated selective cytotoxicity without significant toxicity to normal cells.
- Molecular Dynamics Simulations : These simulations provided insights into the stability and binding affinity of the compound within the active sites of target proteins, supporting its potential as an effective inhibitor in therapeutic applications .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Similarities and Substituent Effects
- Compound 6 (): Contains a benzamide-linked isoxazole-thiadiazole core. Unlike the target compound, it lacks fluorinated substituents but shares acetamide and aromatic heterocyclic motifs. The absence of fluorine may reduce its metabolic stability compared to the 2,4-difluorophenyl-containing target compound .
- Compounds in : (E)-N-(3-fluoroisoxazol-5-yl)-2-(i-((3-methylisoxazol-5-yl)methyl)-2-oxoindolin-3-ylidene)acetamide and its hydroxy analog demonstrate how fluorination and hydroxylation at the isoxazole position affect activity. The target compound’s 2,4-difluorophenyl group may offer superior binding affinity in biological systems compared to mono-fluorinated analogs .
- Goxalapladib (): A naphthyridine-acetamide derivative with difluorophenyl groups. While structurally distinct, its fluorinated aromatic system highlights the role of fluorine in enhancing bioavailability and target engagement, a feature shared with the target compound .
Physical and Spectral Properties
*Values 55 and 56 may represent biological activity metrics (e.g., IC₅₀ in µM) .
Q & A
Q. What are the standard synthetic routes for N-((5-(2,4-difluorophenyl)isoxazol-3-yl)methyl)-2-(3,5-dimethylisoxazol-4-yl)acetamide, and how are intermediates characterized?
The compound is typically synthesized via multi-step reactions involving isoxazole ring formation, amide coupling, and protective group strategies. For example, analogous protocols involve:
- Step 1 : Protection of amino groups using trityl chloride in methanol with triethylamine, followed by recrystallization (yield: ~75%) .
- Step 2 : Reduction of nitro intermediates using Pd/C catalysis under H₂ in ethanol/dichloromethane (yield: ~80%) .
- Step 3 : Amide bond formation via activation with reagents like N-ethylmorpholine and acyl chlorides in DMF (yield: ~70%) .
Intermediates are characterized using ¹H/¹³C NMR (e.g., aromatic protons at δ 7.2–8.1 ppm, acetamide carbonyl at δ 170–175 ppm) and LC-MS to confirm purity (>95%) .
Q. How is the purity of the final compound validated, and what analytical methods are essential?
Purity is validated via:
- HPLC : Reverse-phase C18 columns with UV detection at 254 nm, achieving ≥98% purity .
- Elemental Analysis : Matching calculated vs. observed C, H, N content (e.g., C: 62.06% vs. 61.98% in analogous compounds) .
- Mass Spectrometry : High-resolution ESI-MS to confirm molecular ion peaks (e.g., [M+H]+ at m/z 415.2) .
Advanced Research Questions
Q. How can researchers optimize reaction yields for the critical amide coupling step, and what experimental design strategies are recommended?
Yield optimization involves:
- Design of Experiments (DoE) : Systematic variation of parameters (e.g., solvent polarity, temperature, stoichiometry). For example, using THF/water mixtures at 60°C improves solubility of hydrophobic intermediates .
- Catalyst Screening : Testing Pd/C vs. Raney Ni for nitro reductions, with Pd/C showing higher selectivity (~80% yield) .
- In-line Analytics : FTIR or flow-NMR for real-time monitoring of reaction progress .
Q. What methodologies are used to resolve contradictions in reported bioactivity data for this compound?
Discrepancies in bioactivity (e.g., anti-proliferative IC₅₀ values) are addressed via:
- Dose-Response Curves : Repeating assays across multiple cell lines (e.g., HeLa, MCF-7) with standardized protocols .
- Target Engagement Studies : SPR or thermal shift assays to confirm binding affinity to purported targets (e.g., kinase domains) .
- Metabolic Stability Tests : LC-MS/MS to assess compound stability in liver microsomes, ruling out false negatives due to rapid degradation .
Q. How can structure-activity relationship (SAR) studies be designed to improve potency against specific biological targets?
SAR strategies include:
- Analog Synthesis : Modifying the 2,4-difluorophenyl group to electron-deficient aryl rings (e.g., 3,5-CF₃) to enhance target binding .
- Molecular Docking : Using AutoDock Vina to predict interactions with active sites (e.g., ATP-binding pockets in kinases) .
- Pharmacophore Mapping : Identifying critical hydrogen-bond acceptors (e.g., isoxazole oxygen) using Schrödinger’s Phase .
Q. What advanced spectroscopic techniques are employed to study conformational dynamics in solution?
- NOESY NMR : To identify spatial proximity between the isoxazole methyl group and fluorophenyl protons, confirming restricted rotation .
- DFT Calculations : B3LYP/6-31G* simulations to correlate observed NMR shifts with low-energy conformers .
Methodological Challenges and Solutions
Q. How can researchers mitigate racemization during amide bond formation?
- Low-Temperature Coupling : Using DCM at 0°C with HOBt/DCC minimizes epimerization .
- Chiral HPLC : Post-synthesis analysis with Chiralpak AD-H columns to confirm enantiopurity (>99% ee) .
Q. What strategies are effective in scaling up the synthesis without compromising yield?
- Flow Chemistry : Continuous-flow reactors for exothermic steps (e.g., nitration) improve heat dissipation and scalability .
- Green Solvent Substitution : Replacing DMF with cyclopentyl methyl ether (CPME) in amide couplings reduces environmental impact .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
